molecular formula C10H12O2 B125129 Ethyl phenylacetate CAS No. 101-97-3

Ethyl phenylacetate

Cat. No. B125129
CAS RN: 101-97-3
M. Wt: 164.2 g/mol
InChI Key: DULCUDSUACXJJC-UHFFFAOYSA-N
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Description

Ethyl phenylacetate (Et-PA) is an aroma chemical with a pleasant scent, making it a desirable compound in the flavor and fragrance industry. It is one of the chemicals that can be bioproduced from renewable feedstocks, such as glucose or glycerol, through a sustainable and efficient process. The bioproduction involves a cascade of enzymatic reactions starting from L-phenylalanine (L-Phe), leading to the formation of phenylacetic acid (PAA), which is then esterified to form Et-PA .

Synthesis Analysis

The synthesis of Et-PA can be achieved through biotransformation using a whole-cell based cascade biotransformation system. This system utilizes L-Phe

Scientific Research Applications

Catalytic Synthesis

Ethyl phenylacetate can be synthesized using various catalytic methods. High pressure microwave irradiation with Nd2O3 as a catalyst achieves an esterification rate over 92% (Xu An-wu, 2007). Another approach uses SO42-/TiO2 - Al2O3-SnO2 as a catalyst, offering high esterification rate and product purity, while reducing environmental pollution (Cui Ji-chun, 2004).

Wine Quality Assessment

In the wine industry, ethyl phenylacetate and phenylacetic acid are key in assessing wine quality. Their presence at certain concentrations can lead to sweet-like off odors in wines from sour rotten grapes. Understanding consumer rejection thresholds for these compounds helps predict consumer preferences (E. Campo et al., 2012).

Bioproduction from Renewable Feedstock

Ethyl phenylacetate can be bioproduced from renewable feedstocks. Using a novel enzyme cascade, it can be synthesized from L-phenylalanine, demonstrating a sustainable and efficient method for producing this chemical (Balaji Sundara Sekar et al., 2022).

Biotransformation in Industries

It has applications in food, medicine, cosmetics, and medicinal herbs. For instance, Hansenula Anomala can produce natural ethyl phenylacetate through biotransformation, showing great industrial potential (Tian Xun et al., 2015).

Pharmaceutical Research

Ethyl phenylacetate is used in synthesizing various pharmaceutical compounds. It serves as a key intermediate in creating structurally complex and biologically significant molecules, such as dopamine analogues (R. Gentles et al., 1991).

Green Chemistry Education

In educational settings, ethyl phenylacetate is used to teach green chemistry principles, particularly in Suzuki coupling reactions. This approach not only educates students about sustainable practices but also demonstrates the compound's significance in synthesizing biaryls with potential medical applications (N. Costa et al., 2012).

Safety And Hazards

Ethyl phenylacetate is moderately toxic by ingestion . It is a combustible liquid . When heated to decomposition, it emits acrid smoke and irritating fumes . It is recommended to store it in a well-ventilated place and keep it cool .

Future Directions

Ethyl phenylacetate has been used to study the solvent-based self-healing of epoxy materials . It has also been used in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production . The increasing interest in transesterification for these purposes has led to the development of a variety of different approaches .

properties

IUPAC Name

ethyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULCUDSUACXJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6044353
Record name Ethyl phenylacetate
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Molecular Weight

164.20 g/mol
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Physical Description

Liquid with a pleasant odor; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, Colourless or nearly colourless liquid; pleasant sweet odour suggestive of honey
Record name Ethyl phenylacetate
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Boiling Point

228 °C, 227.00 to 229.00 °C. @ 760.00 mm Hg
Record name Ethyl phenylacetate
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Record name Ethyl phenylacetate
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Flash Point

210 °F (99 °F)
Record name Ethyl phenylacetate
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Solubility

In water, 1,478 mg/L at 25 °C, Soluble in water, Very soluble in ethyl ether, ethanol, Soluble in fixed oils; insol in glycerin, propylene glycol, Soluble in 8 parts of 60% alcohol, Insoluble in water glyceryl, propylene glycol; soluble in oils, 1 mL in 3 mL 70% ethanol (in ethanol)
Record name Ethyl phenylacetate
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Record name Ethyl phenylacetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.0333 g/cu cm at 20 °C, 1.027-1.032
Record name Ethyl phenylacetate
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Vapor Density

5.67 (Air = 1)
Record name Ethyl phenylacetate
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Vapor Pressure

0.06 [mmHg]
Record name Ethyl phenylacetate
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Product Name

Ethyl phenylacetate

Color/Form

Liquid, Colorless liquid

CAS RN

101-97-3
Record name Ethyl phenylacetate
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Record name ETHYL PHENYLACETATE
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Record name Benzeneacetic acid, ethyl ester
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Record name Ethyl phenylacetate
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Record name ETHYL PHENYLACETATE
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Record name Ethyl phenylacetate
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Record name Ethyl phenylacetate
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Melting Point

-29.4 °C
Record name Ethyl phenylacetate
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Record name Ethyl phenylacetate
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Synthesis routes and methods I

Procedure details

To a 0° C. solution of 116 g (0.644 mol) of the above 3hydroxyphenylacetate in 645 ml dichloromethane and 64.6 ml (0.71 mol) dihydropyran was added a few crystals of 4-toluenesulfonic acid monohydrate. The reaction was stirred for 3 hours at 0° and then added to 200 ml saturated sodium bicarbonate. The organic extract was dried over magnesium sulfate and evaporated to give 161 g (95%) of 3-(tetrahydro-2H-pyran-2-yl)oxy]-phenylacetic acid ethyl ester as an oil.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
64.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
645 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a manner similar to Example 17, 126.5 g of benzyl chloride, 794 g of a 9 wt-% solution of sodium ethylate in ethanol, 12 g CoCl2. 6 H2O, 6 g manganese powder and 1 g Na2S2O4 were reacted with CO. After the usual processing, 8 g of benzyl chloride, 109 g of phenylacetic acid ethyl ester (yield 71%), 8 g of phenylacetic acid (yield 6%) and 1 g of ethylbenzyl ether were isolated.
Quantity
126.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CoCl2
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
6 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Toluene (1.38 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), copper fluoride (0.5 mg, 1 mol %), and Xantphos (2.9 mg) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 12 mg ethyl phenylacetate was obtained by column chromatography, in a yield of 15%. The ethyl phenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 9 mg product phenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 91%.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0.5 mg
Type
catalyst
Reaction Step One
Quantity
2.9 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Toluene (1.38 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 100° C., and stirred at this constant temperature for 20 h. After the reaction was completed, carbon monoxide was discharged, and 66 mg ethyl phenylacetate was obtained by column chromatography, in a yield of 80%. The ethyl phenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 49 mg product phenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 90%.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Toluene (1.38 g), ethanol (46 mg), bis(tert-butylperoxy)diisopropylbenzene (169 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 60 mg ethyl phenylacetate was obtained by column chromatography, in a yield of 73%. The ethyl phenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 46 mg product phenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 92%.
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
bis(tert-butylperoxy)diisopropylbenzene
Quantity
169 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl phenylacetate
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Reactant of Route 6
Reactant of Route 6
Ethyl phenylacetate

Citations

For This Compound
3,750
Citations
YW Sheu, CH Tu - Journal of Chemical & Engineering Data, 2006 - ACS Publications
… , ethyl benzoate, isoamyl butyrate, ethyl phenylacetate, and ethyl caprylate are important … , ethyl benzoate, isoamyl butyrate, ethyl phenylacetate, and ethyl caprylate with ethanol at …
Number of citations: 54 pubs.acs.org
BS Sekar, X Li, Z Li - ChemSusChem, 2022 - Wiley Online Library
Natural phenethyl acetate (PEA), phenylacetic acid (PAA), ethyl phenylacetate (Et‐PA), and phenethyl phenylacetate (PE‐PA) are highly desirable aroma chemicals, but with limited …
A Converti, R Gandolfi, M Zilli, F Molinari… - Applied microbiology …, 2005 - Springer
… C, either in 0.1 M phosphate buffer or in n-heptane to catalyse the hydrolysis or the synthesis, respectively, of ethyl phenylacetate. The results in terms of product and substrate …
Number of citations: 13 link.springer.com
YW Sheu, CH Tu - Journal of Chemical & Engineering Data, 2006 - ACS Publications
… benzoate + ethanol > ethyl phenylacetate + ethanol > isoamyl … benzoate + ethanol > ethyl phenylacetate + ethanol > ethyl … benzoate + ethanol and ethyl phenylacetate + ethanol in the …
Number of citations: 45 pubs.acs.org
P Torre, A Converti, JM Domínguez… - Revista Brasileira de …, 2007 - SciELO Brasil
SciELO - Brasil - Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia Bio-synthesis and hydrolysis of ethyl …
Number of citations: 2 www.scielo.br
L Tat, P Comuzzo, F Battistutta… - Journal of agricultural and …, 2007 - ACS Publications
… different amounts of a standard solution of ethyl phenylacetate. The wine was the same … -MS on the basis of their amount of ethyl phenylacetate. The selection of the attributes (tobacco …
Number of citations: 43 pubs.acs.org
HG Walker Jr, R Levine, RF Kibler… - Journal of the American …, 1946 - ACS Publications
… have shown that the carbethoxylation of ethyl phenylacetate with diethyl carbonate to form … It consists of first converting ethyl phenylacetate to its sodium derivative in the presence of …
Number of citations: 8 pubs.acs.org
K Ishii, F Mizukami, S Niwa, M Toba, T Sato - Catalysis letters, 1994 - Springer
A ruthenium-tin-alumina catalyst, prepared by a combination of kneading and impregnation methods, which we have named the combination method, was able to selectively …
Number of citations: 8 link.springer.com
K Ishii, F Mizukami, S Niwa, M Toba, H Ushijima… - Journal of the American …, 1996 - Springer
… selective hydrogenation of ethyl phenylacetate to 2-phenylethanol with a ruthenium/tin/alumina catalyst system, which was found to hydrogenate ethyl phenylacetate to 2-phenylethanol …
Number of citations: 11 link.springer.com
E Campo, MP Saenz‐Navajas… - Australian Journal of …, 2012 - Wiley Online Library
… Backgrounds and Aims: This study aimed to determine a consumer rejection threshold (CRT) for ethyl phenylacetate (EPhA) and phenylacetic acid (PhAA) in wine. These compounds …
Number of citations: 19 onlinelibrary.wiley.com

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